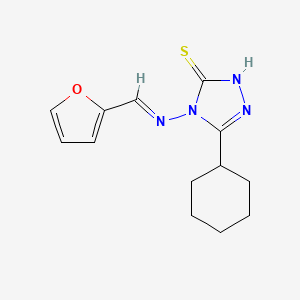![molecular formula C21H25N3O4 B11978130 2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B11978130.png)
2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate is a complex organic compound with the molecular formula C22H27N3O5 This compound is known for its unique chemical structure, which includes a piperazine ring and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl acetates or piperazines.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The methoxy groups may also play a role in its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate
- 2,6-Dimethoxy-4-{[(4-(2-methoxyphenyl)-1-piperazinyl)imino]methyl}phenyl acetate
- 2,6-Dimethoxy-4-{[(4-(4-methylbenzyl)-1-piperazinyl)imino]methyl}phenol
Uniqueness
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate is unique due to its specific combination of functional groups and its ability to interact with biological targets. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
[2,6-dimethoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C21H25N3O4/c1-16(25)28-21-19(26-2)13-17(14-20(21)27-3)15-22-24-11-9-23(10-12-24)18-7-5-4-6-8-18/h4-8,13-15H,9-12H2,1-3H3/b22-15+ |
Clé InChI |
WRBOLADBFNFHCJ-PXLXIMEGSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isopropyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978057.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978065.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978074.png)


![2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11978103.png)
![2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B11978115.png)

![Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-](/img/structure/B11978125.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11978126.png)
